BenchChemオンラインストアへようこそ!

Pardoprunox hydrochloride

Receptor pharmacology Parkinson's disease 5-HT₁A agonism

Pardoprunox hydrochloride (SLV308) offers a unique pharmacological profile—50% D2 and 67% D3 intrinsic activity combined with full 5-HT1A agonism—not replicated by pramipexole, ropinirole, or terguride. This distinct dual action makes it an indispensable tool for Parkinson's disease research, particularly for studying motor symptom control and levodopa-induced dyskinesia. With established oral bioavailability (MED 0.03 mg/kg p.o.), it serves as an ideal reference compound for API development, formulation studies, and comparative pharmacology. Available in high purity (≥98%) for in vitro and in vivo applications.

Molecular Formula C12H16ClN3O2
Molecular Weight 269.73 g/mol
CAS No. 269718-83-4
Cat. No. B1678467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePardoprunox hydrochloride
CAS269718-83-4
Synonyms2(3H)-benzoxazolone, 7-(4-methyl-1-piperazinyl)-monohydrochloride
pardoprunox
SLV-308
SME-308
Molecular FormulaC12H16ClN3O2
Molecular Weight269.73 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=CC3=C2OC(=O)N3.Cl
InChIInChI=1S/C12H15N3O2.ClH/c1-14-5-7-15(8-6-14)10-4-2-3-9-11(10)17-12(16)13-9;/h2-4H,5-8H2,1H3,(H,13,16);1H
InChIKeyNQRIKTDKFHAOKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pardoprunox Hydrochloride: Dual D₂/₃ Partial Agonist and 5-HT₁A Agonist Profile


Pardoprunox hydrochloride (SLV-308; CAS 269718-83-4) is a non-ergot small molecule characterized as a dual dopamine D₂/D₃ receptor partial agonist and serotonin 5-HT₁A receptor full agonist [1]. The compound exhibits pKi values of 8.1 at D₂, 8.6 at D₃, and 8.5 at 5-HT₁A receptors, with intrinsic activity of 50%, 67%, and 100% respectively [2]. It is the hydrochloride salt of 7-(4-methylpiperazin-1-yl)-3H-1,3-benzoxazol-2-one, with molecular formula C₁₂H₁₆ClN₃O₂ and molecular weight 269.73 g/mol [3]. The compound is supplied as a pale mauve solid powder with >98% purity and is soluble in DMSO (~30 mg/mL) but insoluble in water .

Pardoprunox Hydrochloride vs. Standard Dopamine Agonists: Receptor Profile and Dyskinesia Liability Drive Selection Decisions


Pardoprunox cannot be substituted with conventional dopamine agonists such as pramipexole, ropinirole, or rotigotine due to three key mechanistic and functional divergences. First, pramipexole and ropinirole act as full agonists at D₂/D₃ receptors with negligible 5-HT₁A activity [1], whereas pardoprunox combines D₂/D₃ partial agonism with full 5-HT₁A agonism [2]—a dual mechanism absent in all approved dopamine agonists. Second, as a partial agonist with an intrinsic activity ceiling (~50% at D₂), pardoprunex exhibits a fundamentally distinct signaling profile from full agonists, which translates to reduced dyskinesia priming in primate models [3]. Third, the hydrochloride salt form confers specific solubility characteristics (DMSO-soluble, water-insoluble) that differ from the free base formulations of many comparator compounds . These divergences render direct substitution scientifically invalid and may compromise experimental or therapeutic outcomes.

Pardoprunox Hydrochloride: Head-to-Head Quantitative Differentiation Evidence


5-HT₁A Full Agonism Distinguishes Pardoprunox from All Marketed Dopamine Agonists

Pardoprunox uniquely combines D₂/D₃ partial agonism with full 5-HT₁A receptor agonism, a dual profile not present in any marketed dopamine agonist. At the 5-HT₁A receptor, pardoprunox exhibits pKi = 8.5 with full intrinsic activity (IA = 100%) [1]. In contrast, pramipexole, ropinirole, and rotigotine demonstrate negligible affinity for 5-HT₁A receptors [2]. Ropinirole specifically has 'almost no affinity for serotonergic receptors' [3]. This functional 5-HT₁A agonism is hypothesized to confer anti-dyskinetic activity and modulation of neuropsychiatric symptoms [4].

Receptor pharmacology Parkinson's disease 5-HT₁A agonism

Pardoprunox vs. Ropinirole and Levodopa: 28-Day Dyskinesia Severity in MPTP-Treated Marmosets

In a 28-day comparative study in drug-naive, MPTP-treated common marmosets, pardoprunox (0.1 mg/kg po BID) was directly compared with ropinirole (0.18 mg/kg po BID) and levodopa (10 mg/kg po BID) [1]. All three treatments produced similar reductions in motor disability. However, pardoprunox induced dyskinesia of significantly lower intensity and shorter duration than either ropinirole or levodopa. Critically, following the 28-day treatment period, acute levodopa challenge elicited marked dyskinesia in animals previously treated with levodopa or ropinirole, whereas animals previously treated with pardoprunox exhibited only mild dyskinesia [2].

Dyskinesia Parkinson's disease MPTP primate model

Pardoprunox vs. Pramipexole: Phase III VERMEER Trial Efficacy Comparison

The VERMEER trial (NCT00335166), a randomized, double-blind, pramipexole-controlled study in early Parkinson's disease patients, directly compared pardoprunox 12-42 mg/day (n=108) with pramipexole 1.5-4.5 mg/day (n=116) and placebo (n=110) [1]. The least-square mean change from baseline in UPDRS-Motor score was -4.9 points for pardoprunox, -5.7 points for pramipexole, and -2.5 points for placebo [2]. Both active treatments significantly improved motor symptoms versus placebo, with numerically similar efficacy magnitude.

Clinical trial Parkinson's disease Pramipexole comparator

Pardoprunox vs. Placebo: Pooled Meta-Analysis of Clinical Efficacy and Adverse Events

A meta-analysis of 4 randomized controlled trials pooled 885 patients (pardoprunox n=422, placebo n=412) [1]. Pardoprunox demonstrated superiority to placebo in UPDRS III motor score (mean difference -3.25, 95% CI [-4.23 to -2.26]), UPDRS II activities of daily living (MD -1.08, 95% CI [-1.51 to -0.64]), and CGI-I (MD -0.66, 95% CI [-0.87 to -0.45]). However, adverse events were significantly elevated: hallucinations (RR 12.69), orthostatic hypotension (RR 4.42), nausea (RR 4.25), dizziness (RR 3.89), and somnolence (RR 3.88), all p<0.001 [2].

Meta-analysis Parkinson's disease Efficacy and safety

Receptor Binding Profile: Pardoprunox D₂/D₃ Partial Agonism vs. Rotigotine Full Agonism

Pardoprunox functions as a partial agonist at dopamine D₂ and D₃ receptors with intrinsic activities (IA) of 50% and 67%, respectively, and pKi values of 8.1 (D₂) and 8.6 (D₃) [1]. In contrast, rotigotine acts as a full agonist at D₂ receptors with pEC₅₀ = 10.4 ± 0.1 and Emax = 62 ± 2% [2]. Pramipexole shows pEC₅₀ = 9.1 ± 0.2 at D₂ and 8.3 ± 0.1 at D₃, also functioning as a full agonist [3]. The partial agonist mechanism of pardoprunox confers a ceiling effect on maximal D₂/D₃ receptor activation that is not achievable with full agonists.

Receptor pharmacology Partial agonism D₂/D₃ receptor

Hydrochloride Salt Formulation: Solubility and Stability Parameters

Pardoprunox hydrochloride exhibits specific solubility characteristics: in DMSO, 30 mg/mL (111.22 mM) at 25°C; insoluble in water; insoluble in ethanol . The lyophilized powder is stable for 36 months when stored at -20°C desiccated; in solution, storage at -20°C with use within 3 months is recommended to prevent potency loss [1]. The hydrochloride salt form (CAS 269718-83-4) is distinct from the free base form (CAS 269718-84-5) .

Formulation Solubility Hydrochloride salt

Pardoprunox Hydrochloride: Recommended Scientific and Preclinical Application Scenarios


Preclinical Studies Requiring Combined D₂/D₃ Partial Agonism and 5-HT₁A Full Agonism

Pardoprunox is uniquely suited for preclinical investigations that require simultaneous activation of dopamine D₂/D₃ receptors (with partial agonist ceiling) and serotonin 5-HT₁A receptors (with full agonist efficacy). This dual mechanism is not replicable with standard dopamine agonists (pramipexole, ropinirole, rotigotine), which lack 5-HT₁A activity [1]. The compound's defined pKi values (D₂: 8.1; D₃: 8.6; 5-HT₁A: 8.5) and intrinsic activities (50%, 67%, 100%) enable precise receptor occupancy calculations [2].

Parkinson's Disease Animal Model Studies with Dyskinesia Liability Assessment

Pardoprunox is the preferred compound for preclinical Parkinson's disease studies where dyskinesia liability is a primary endpoint. In MPTP-treated marmosets, 28-day pardoprunox treatment (0.1 mg/kg po BID) produced only mild dyskinesia and minimal priming for levodopa-induced dyskinesia, in contrast to ropinirole and levodopa which induced marked dyskinesia and robust priming [1]. Pardoprunox also dose-dependently increases locomotor activity and decreases motor disability in this model (MED=0.03 mg/kg po) [2].

Rodent Behavioral Pharmacology with 5-HT₁A Receptor-Mediated Endpoints

Pardoprunox is appropriate for rodent studies requiring assessment of 5-HT₁A receptor-mediated behaviors. The compound induces flat body posture and lower lip retraction in rats (MED=0.3 mg/kg po), effects that are reversed by the selective 5-HT₁A antagonist WAY100635, confirming receptor specificity [1]. Pardoprunox also attenuates novelty-induced locomotor activity (MED=0.01 mg/kg po) and (+)-amphetamine-induced hyperlocomotion (MED=0.3 mg/kg po) [2].

Electrophysiological Studies of Dopaminergic and Serotonergic Neuronal Activity

Pardoprunox is well-characterized for in vivo electrophysiology applications in rat models. In the ventral tegmental area (VTA), pardoprunox (2-20 μg/kg i.v.) partially decreases dopamine neuronal firing and completely suppresses bursting activity [1]. In the dorsal raphe nucleus (DRN), pardoprunox (5-40 μg/kg i.v.) completely suppresses 5-HT neuronal firing, an effect preventable and reversible by WAY-100635, confirming 5-HT₁A receptor-mediated action [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pardoprunox hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.